Product packaging for Communesin H(Cat. No.:)

Communesin H

Cat. No.: B1251142
M. Wt: 484.6 g/mol
InChI Key: RMGREFLDMCGIFA-WFMSWEOJSA-N
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Description

Overview of Indole (B1671886) Alkaloids from Fungal Origins

Indole alkaloids represent a significant class of naturally occurring organic compounds characterized by the presence of an indole or indoline (B122111) moiety. These nitrogen-containing metabolites are produced by a diverse range of organisms, including bacteria, plants, animals, and notably, fungi. wikipedia.org Filamentous fungi, particularly those belonging to the genera Aspergillus and Penicillium within the phylum Ascomycota, are recognized as prolific sources of structurally diverse indole alkaloids. acs.orgjto.ac.cnnih.govmdpi.comresearchgate.net The indole scaffold itself is considered a "privileged structure" in pharmaceutical chemistry due to its prevalence in numerous biologically active compounds and approved drugs. researchgate.net Fungal indole alkaloids exhibit a wide array of biological activities, including antimicrobial, cytotoxic, and insecticidal properties. mdpi.comresearchgate.netwikipedia.org

Historical Context and Discovery of Communesin Alkaloids

The history of the Communesin alkaloids began with the isolation and structural elucidation of communesins A and B in 1993. acs.orgmit.edugoogle.comnih.gov These initial compounds were discovered by Numata and co-workers from a strain of Penicillium sp. found associated with the marine alga Enteromorpha intestinalis. acs.orgnih.gov The discovery of communesins A and B, which exhibited cytotoxicity against cultured murine lymphocytic leukemia cells, spurred further investigation into related compounds. acs.orgmit.edugoogle.com In the years that followed, additional members of the Communesin family, including communesins C through I, were isolated from various marine and terrestrial Penicillium fungi. acs.orgmit.edugoogle.comgoogle.com The intricate and complex structures of these alkaloids, coupled with their observed biological profiles, quickly established them as compelling targets for chemical synthesis research. acs.orgmit.edunih.gov

Classification and Structural Diversity within the Communesin Family

The Communesin alkaloids are classified as a family of polycyclic natural products. acs.orgmit.edu They are characterized by a distinctive and structurally complex caged-polycyclic architecture. acs.orgmit.edunih.gov The core structure of these alkaloids features seven contiguous rings and two aminal linkages. acs.orgmit.edugoogle.comgoogle.com A notable structural characteristic is the presence of multiple stereogenic centers, including two vicinal quaternary carbons (C3a/C3a′). acs.orgmit.edugoogle.comgoogle.com

The Communesin family encompasses at least nine naturally occurring members, designated A through I. acs.orgmit.edu Structural diversity within the family arises from variations such as the presence or absence of a C10-epoxide moiety and different substituents at the N1' position. acs.org These compounds are considered dimeric indole alkaloids, formed biosynthetically from tryptophan-derived units. nih.govwikipedia.orgresearchgate.net The structural complexity and the presence of sensitive functional groups, such as the aminal linkages, contribute to the synthetic challenges associated with this class of compounds. acs.orgmit.edugoogle.com

A simplified representation of the classification and sources of some Communesin alkaloids is presented in the table below:

AlkaloidPrimary Source GenusOrigin (Marine/Terrestrial)Key Structural Feature Variation (Examples)
Communesin APenicilliumMarine/TerrestrialDimeric indole alkaloid
Communesin BPenicilliumMarine/TerrestrialDimeric indole alkaloid, hexadienoyl moiety
Communesin FPenicilliumTerrestrialHeptacyclic core
Communesin IPenicilliumMarine/TerrestrialC10-epoxide
Communesin HPenicilliumNot explicitly specifiedHeptacyclic core

Note: This table provides a general overview based on available information and may not be exhaustive of all reported sources or structural variations.

Significance of this compound within the Communesin Alkaloid Class

This compound is recognized as a member of the Communesin alkaloid family. googleapis.com Like other members of this class, it possesses the characteristic heptacyclic core structure. researchgate.net Its chemical formula is C30H36N4O2, with a molecular weight of 484.60. mycocentral.eu this compound is classified as an indole alkaloid. mycocentral.eu While specific detailed research findings focusing exclusively on the unique biological activities or significance of this compound are not as extensively documented in the provided search results compared to some other family members like Communesin B (noted for potent cytotoxicity) acs.orgmit.edugoogle.comcaymanchem.com, its inclusion within this structurally complex and biologically active family underscores its potential relevance. Research on the Communesin family as a whole indicates a range of activities, including insecticidal, antiproliferative, and vasculogenetic effects. acs.orgmit.edugoogle.comgoogle.com The study and synthesis of individual communesins, including this compound, contribute to a broader understanding of the structure-activity relationships within this intriguing class of fungal metabolites. acs.orgmit.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H36N4O2 B1251142 Communesin H

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H36N4O2

Molecular Weight

484.6 g/mol

IUPAC Name

1-[(2R,6S,14S,22S,25R)-25-[(2S)-3,3-dimethyloxiran-2-yl]-15-methyl-1,3,13,15-tetrazaheptacyclo[18.4.1.02,6.06,22.07,12.014,22.016,21]pentacosa-7,9,11,16,18,20-hexaen-3-yl]butan-1-one

InChI

InChI=1S/C30H36N4O2/c1-5-9-22(35)33-16-14-29-19-11-6-7-12-20(19)31-26-30(29)15-17-34(27(29)33)24(25-28(2,3)36-25)18-10-8-13-21(23(18)30)32(26)4/h6-8,10-13,24-27,31H,5,9,14-17H2,1-4H3/t24-,25+,26+,27+,29-,30-/m1/s1

InChI Key

RMGREFLDMCGIFA-WFMSWEOJSA-N

Isomeric SMILES

CCCC(=O)N1CC[C@@]23[C@@H]1N4CC[C@@]25[C@@H](NC6=CC=CC=C36)N(C7=CC=CC(=C57)[C@@H]4[C@H]8C(O8)(C)C)C

Canonical SMILES

CCCC(=O)N1CCC23C1N4CCC25C(NC6=CC=CC=C36)N(C7=CC=CC(=C57)C4C8C(O8)(C)C)C

Synonyms

communesin H

Origin of Product

United States

Natural Occurrence and Isolation of Communesin H

Isolation Sources and Mycological Context of Communesin H Production

The discovery of this compound is rooted in the exploration of fungal biodiversity for novel secondary metabolites. Fungi, especially those from the genus Penicillium, are known for their capacity to produce a wide array of structurally diverse and biologically active compounds.

This compound, along with its structural analog Communesin G, was first isolated from the psychrotolerant fungus Penicillium rivulum. nih.gov This particular species, described as new at the time of the discovery, was sourced from an environment characterized by cold temperatures, suggesting an adaptation that may influence its metabolic profile. nih.govjchps.com The production of these unique alkaloids by P. rivulum highlights the potential of exploring fungi from extreme or less-common habitats as a source for new chemical entities. jchps.com Unlike other communesin-producing fungi, Penicillium rivulum was not found to produce the more common Communesin B. jchps.comnih.gov

The communesin family of alkaloids is not exclusive to P. rivulum. Various members of this compound class have been isolated from several other Penicillium species, often from marine or marine-associated environments. This broader context is essential for understanding the distribution and chemotaxonomy of these alkaloids.

Initially, Communesins A and B were discovered in a Penicillium species found growing on the marine alga Enteromorpha intestinalis. nih.govbohrium.commdpi.com This marine origin has been a recurring theme in the discovery of new communesin derivatives. For instance, Communesins C and D were isolated from a Penicillium species derived from the Mediterranean sponge Axinella verrucosa. bohrium.comnih.gov

Penicillium expansum, a species commonly associated with fruit spoilage, has also been identified as a producer of several communesins. bohrium.com Specifically, Communesins A, B, C, D, and E have been isolated from P. expansum cultured on fermented okara (soy pulp). nih.gov Furthermore, Penicillium marinum is another species noted for its consistent production of Communesins A and B. jchps.comnih.gov More recently, Penicillium buchwaldii has been reported to produce Communesins A and B. thermofisher.com The consistent production of these compounds by certain species like P. expansum and P. marinum suggests a stable genetic and biochemical pathway for their biosynthesis. jchps.com

Communesin CompoundProducing Penicillium SpeciesSource/Habitat of Fungus
This compoundPenicillium rivulumPsychrotolerant environment
Communesin GPenicillium rivulumPsychrotolerant environment
Communesins A, BPenicillium sp.Marine alga (Enteromorpha intestinalis)
Communesins A, BPenicillium marinumMarine
Communesins A, BPenicillium buchwaldiiNot specified
Communesins A, B, C, D, EPenicillium expansumFermented okara
Communesins C, DPenicillium sp.Mediterranean sponge (Axinella verrucosa)

Methodologies for Isolation and Purification of this compound

The isolation of pure this compound from a crude fungal extract is a multi-step process that relies on advanced separation and analytical techniques. The physicochemical properties of alkaloids, such as their basicity and complex structures, necessitate a combination of chromatographic methods. nih.gov

The successful isolation of this compound from the ethyl acetate (B1210297) extract of P. rivulum was achieved through a combination of two powerful liquid chromatography techniques: high-speed counter-current chromatography (HSCCC) and preparative high-performance liquid chromatography (prep-HPLC). nih.govtandfonline.com

High-Speed Counter-Current Chromatography (HSCCC): This technique is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby minimizing the risk of irreversible adsorption of the sample. nih.gov It is particularly well-suited for the fractionation of natural product extracts. nih.govmdpi.com In the case of this compound, HSCCC was used for the initial fractionation of the crude extract, allowing for the separation of compounds based on their differential partitioning between two immiscible liquid phases. nih.gov The selection of an appropriate two-phase solvent system is critical for achieving a successful separation in HSCCC. mdpi.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Following the initial fractionation by HSCCC, further purification of the fractions containing this compound was performed using preparative HPLC. nih.govtandfonline.com Prep-HPLC is a high-resolution technique that uses a solid stationary phase packed into a column and a liquid mobile phase pumped through at high pressure. teledynelabs.com This method allows for the fine separation of structurally similar compounds, which is often necessary to isolate a pure alkaloid from its congeners. teledynelabs.com The use of prep-HPLC as a final polishing step is crucial for obtaining the high degree of purity required for structural elucidation and bioassays. tandfonline.com

TechniquePrincipleRole in this compound Isolation
High-Speed Counter-Current Chromatography (HSCCC)Liquid-liquid partition chromatography without a solid support.Initial fractionation of the crude fungal extract.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)High-resolution separation based on partitioning between a solid stationary phase and a liquid mobile phase under high pressure.Final purification of fractions to yield pure this compound.

Throughout the isolation process, particularly during the preparative HPLC stage, UV-guided fractionation was employed. nih.gov This involves the use of an ultraviolet (UV) detector to monitor the column effluent in real-time. Compounds that absorb UV light, such as the indole (B1671886) alkaloid this compound, generate a signal as they elute from the column. researchgate.net This signal guides the collection of fractions, ensuring that only the portions of the eluent containing the compound of interest are collected. nih.gov

The subsequent structural determination of the isolated this compound was accomplished using a suite of modern spectroscopic techniques. nih.gov One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were used to determine the carbon-hydrogen framework of the molecule and the connectivity between atoms. nih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided the accurate mass of the molecule, which allowed for the determination of its elemental formula. nih.gov Together, these spectroscopic methods provided the necessary data for the unambiguous structural elucidation of this compound. nih.gov

Structural Elucidation and Stereochemical Assignment of Communesin H

Analytical Spectroscopic Techniques for Communesin H Structure Determination

Spectroscopic analysis is fundamental to resolving the complex architecture of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are key techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is indispensable for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the spatial relationships between atoms acs.orgcaltech.educaltech.eduacs.org. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are typically utilized.

1D NMR (¹H and ¹³C NMR): ¹H NMR spectra reveal the types of protons present, their chemical environments, and their coupling interactions, which helps in establishing connectivity. ¹³C NMR provides information about the carbon skeleton, indicating the presence of different carbon types (methyl, methylene, methine, quaternary) google.comcaltech.edutandfonline.com.

2D NMR: Various 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for correlating signals and building the complete structure. COSY identifies coupled protons, HSQC correlates protons to their directly attached carbons, and HMBC reveals correlations between protons and carbons separated by multiple bonds, aiding in the identification of quaternary carbons and the assembly of the ring system tandfonline.com. NOESY experiments provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule tandfonline.com.

Comparison of NMR data of isolated this compound with those of known communesin analogs and synthetic intermediates is a common strategy for structural confirmation and stereochemical assignment google.comacs.org.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a powerful technique for determining the accurate molecular weight and elemental composition of this compound caltech.edu. This provides the molecular formula, which is a fundamental piece of information for structural elucidation mycocentral.eunih.gov. The high resolution allows for the differentiation of compounds with very similar nominal masses, and the electrospray ionization is suitable for relatively polar molecules like alkaloids. HRESIMS data, often presented as m/z values for protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻), confirm the molecular formula deduced from NMR and other data google.comnih.gov.

Heptacyclic Core Architecture and Key Structural Features

This compound possesses a complex heptacyclic (seven-ring) core structure, a defining characteristic of the communesin family of indole (B1671886) alkaloids cdc.govnih.govacs.org. This intricate framework incorporates several key structural features that contribute to its unique properties.

Indole Alkaloid Framework Characterization

As an indole alkaloid, this compound contains the characteristic indole moiety, a bicyclic structure comprising a benzene (B151609) ring fused to a pyrrole (B145914) ring mycocentral.eursc.org. The presence of this framework is typically confirmed through spectroscopic data, including characteristic UV absorption patterns and specific signals in the NMR spectra corresponding to the indole protons and carbons nih.gov. The communesin core is biosynthetically derived from the coupling of two L-tryptophan-derived building blocks, tryptamine (B22526) and aurantioclavine cdc.govnih.govwikipedia.org.

Vicinal Quaternary Stereocenters

A notable and synthetically challenging feature of the communesin alkaloids, including this compound, is the presence of vicinal quaternary stereocenters mycocentral.euacs.orgtandfonline.comsci-hub.seresearchgate.netmdpi.comgoogleapis.com. These are two adjacent carbon atoms each bonded to four different groups, creating a highly congested environment illinois.eduacs.org. In the communesin core, these are typically located at positions C3a and C3a' (or equivalent positions depending on the numbering scheme used) nih.govgoogle.comacs.org. The stereochemical assignment of these centers is critical and often requires detailed analysis of 2D NMR data, particularly NOESY, and comparison with synthetic analogs or crystallographic data where available google.comacs.orgacs.org.

Aminal Linkages

The heptacyclic core of this compound also features two aminal linkages acs.orgtandfonline.comresearchgate.netmdpi.comgoogleapis.com. An aminal (or aminoacetal) is a functional group with two nitrogen atoms attached to the same carbon atom. These linkages contribute to the complexity and potentially the lability of the communesin structure cdc.gov. The presence and location of these aminal linkages are determined through comprehensive NMR analysis, particularly HMBC correlations that connect protons on carbons adjacent to nitrogen atoms with the aminal carbons caltech.edutandfonline.com. The specific chemical shifts of the protons and carbons involved in the aminal linkages are characteristic and aid in their identification caltech.educaltech.edu.

Here is a summary of some key spectroscopic data points for this compound found in the search results:

TechniqueObservation/DataSource(s)
HRESIMSm/z 485.2913 [M+H]⁺ (calcd for C₃₀H₃₇N₄O₂) google.com
¹H NMRCharacteristic signals (e.g., δ 6.07, 6.89, 5.95) google.com
¹³C NMRCharacteristic signals google.com

Table: Selected Spectroscopic Data for this compound

Technique Observation/Data Source(s)
HRESIMS m/z 485.2913 [M+H]⁺ (calcd for C₃₀H₃₇N₄O₂) google.com
¹H NMR Characteristic signals (e.g., δ 6.07, 6.89, 5.95) google.com
¹³C NMR Characteristic signals google.com

Compound Name and PubChem CID

Compound NamePubChem CID
This compound11190910

Stereochemical Configuration Analysis of this compound and Analogues

Determining the precise three-dimensional arrangement of atoms in communesin alkaloids is crucial due to the presence of multiple stereogenic centers within their complex framework. google.comresearchgate.net The stereochemical analysis of this compound and its analogues has involved a combination of spectroscopic methods, chemical transformations, and diffraction techniques. nih.govnih.govcaltech.eduacs.orgusm.educapes.gov.br

Absolute and Relative Stereochemistry Determination Methodologies

The determination of both relative and absolute stereochemistry in the communesin family has relied on various methodologies. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (1D and multidimensional), have been fundamental in establishing the connectivity and relative spatial arrangement of atoms. nih.govcaltech.eduacs.org Analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations in NMR spectra provides crucial information about the dihedral angles and spatial proximity of protons, aiding in the assignment of relative configurations. nih.gov Mass spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) have been employed for molecular weight determination and fragmentation analysis, supporting structural proposals. nih.govresearchgate.net

Chemical methods, such as chemical degradation studies, have also contributed to understanding the structural features. caltech.edu For determining absolute stereochemistry, techniques like the exciton (B1674681) chirality method have been utilized for some communesins. nih.govresearchgate.net Additionally, comparisons of optical rotation data with known compounds or synthetic intermediates of established configuration have played a role in assigning absolute stereochemistry. acs.orgcapes.gov.brmit.edu

X-ray Crystallography in Communesin Structure Elucidation

X-ray crystallography stands as a powerful and often definitive technique for the unambiguous determination of the three-dimensional atomic structure of crystalline materials, including complex natural products like the communesins. azolifesciences.comanton-paar.comnih.gov This method provides precise details about bond lengths, bond angles, and torsional angles, allowing for the clear assignment of both relative and, under appropriate conditions (e.g., presence of a heavy atom or using anomalous dispersion), absolute stereochemistry. nih.gov

Resolution of Structural Ambiguities (e.g., Communesin B / Nomofungin)

The structural elucidation of natural products can sometimes lead to initial ambiguities or incorrect assignments, which require further investigation to resolve. A notable example within this class of alkaloids is the initial structural assignment of nomofungin and its relationship with communesin B. Nomofungin was initially reported with a structure very similar to communesin B, but with a proposed N,O aminal functionality at C(6) instead of the N,N aminal present in communesin B. nih.gov

However, subsequent studies, including synthetic efforts and detailed spectroscopic analysis, particularly comparisons of 1H and 13C NMR chemical shifts, strongly suggested that nomofungin and communesin B are, in fact, identical compounds and that the structure assigned to communesin B more accurately represents the natural product. caltech.eduresearchgate.netnih.govcaltech.edu Biosynthetic considerations also supported the communesin structural assignment. caltech.educaltech.edu Synthetic approaches aimed at constructing the core structures of these alkaloids provided intermediates whose spectroscopic data aligned better with the communesin B structure, helping to clarify the ambiguity. nih.govcaltech.eduresearchgate.net This case highlights how a combination of isolation, spectroscopic analysis, synthetic chemistry, and biosynthetic hypotheses are often necessary to definitively establish the correct structure and stereochemistry of complex natural products. caltech.eduresearchgate.net

Biosynthesis of Communesin Alkaloids

Identification of the Communesin Biosynthetic Gene Cluster (cns)

The foundation for understanding the biosynthesis of communesins was laid with the identification of the responsible gene cluster. scispace.comnih.govcdc.govnih.govresearchgate.net Researchers successfully identified and characterized the communesin (cns) biosynthetic gene cluster in Penicillium expansum. nih.govcdc.govnih.govresearchgate.net This discovery was a crucial step, providing the genetic blueprint for the enzymatic machinery required to assemble these complex molecules. nih.gov

To decipher the function of individual genes within the cns cluster, scientists employed genetic inactivation studies. scispace.com By systematically deleting specific genes, researchers could observe the effect on communesin production and identify the roles of the encoded enzymes. nih.govcdc.gov For instance, the inactivation of genes such as cnsA, cnsB (a tryptophan decarboxylase), and cnsF (a 4-dimethylallyltryptophan synthase) completely halted the production of communesins, confirming their essential roles in the biosynthetic pathway. cdc.gov These targeted-gene deletion experiments were instrumental in mapping the post-modification steps and led to the isolation and structural elucidation of new communesin analogues and intermediates. scispace.comnih.govnih.govresearchgate.net

One key finding from these studies was the role of the cytochrome P450 enzyme, CnsC. Genetic inactivation of the cnsC gene resulted in the abolishment of communesin production and the accumulation of the precursor aurantioclavine. scispace.com This demonstrated that CnsC is a critical catalyst in the pathway, responsible for the oxidative coupling of the two primary building blocks. acs.org

The identification of the cns gene cluster was facilitated by a thorough genomic analysis of Penicillium expansum. nih.govupf.edunih.govmdpi.comcgenomics.orgresearchgate.net Researchers hypothesized that the biosynthesis would involve specific enzyme types, including a polyketide synthase (PKS), a 4-dimethylallyl tryptophan synthase (DMATS), and a tryptophan decarboxylase (TDC). nih.gov By searching the sequenced genome of P. expansum for a gene cluster containing these three key genes in close proximity, they successfully located the putative cns cluster. nih.gov This bioinformatic approach, combined with subsequent experimental verification, provided a powerful strategy for unlocking the genetic basis of communesin biosynthesis. nih.gov

Table 1: Key Genes in the Communesin (cns) Biosynthetic Gene Cluster and their Functions

Gene Encoded Enzyme Function in Communesin Biosynthesis
cnsA FAD-dependent oxidoreductase Involved in the cyclization of 4-DMAT to form aurantioclavine. cdc.gov
cnsB Tryptophan decarboxylase (TDC) Decarboxylates L-tryptophan to produce tryptamine (B22526). cdc.gov
cnsC Cytochrome P450 monooxygenase Catalyzes the oxidative union of tryptamine and aurantioclavine. scispace.comacs.org
cnsF 4-dimethylallyl tryptophan synthase (DMATS) Prenylates L-tryptophan at the C4 position. nih.govcdc.gov
cnsI Polyketide synthase (PKS) Involved in the synthesis of the N-acyl side chain. nih.gov

Precursor Incorporation and Pathway Delineation

The biosynthesis of the complex communesin core structure proceeds from simple amino acid precursors. scispace.comnih.gov Through a series of enzymatic transformations, these initial building blocks are elaborated and combined to form the characteristic heptacyclic scaffold. nih.gov

L-Tryptophan serves as the fundamental starting material for the entire communesin framework. scispace.comnih.govcdc.govnih.govresearchgate.netnih.govnih.gov The pathway utilizes two molecules derived from L-tryptophan to construct the core structure. scispace.comnih.govcdc.gov This was confirmed through precursor feeding experiments and isotopic labeling studies, which demonstrated the direct incorporation of tryptophan into the communesin skeleton. nih.gov

The biosynthetic pathway diverges to modify L-tryptophan into two key intermediates: tryptamine and aurantioclavine. scispace.comnih.govcdc.govnih.govresearchgate.netacs.org Tryptamine is formed via the decarboxylation of L-tryptophan, a reaction catalyzed by the enzyme CnsB. cdc.gov Aurantioclavine, itself an ergot alkaloid, is also derived from L-tryptophan through a series of steps initiated by the prenylation of tryptophan by the DMATS enzyme, CnsF. nih.govnih.gov The pivotal step in the construction of the communesin core is the oxidative coupling of tryptamine and aurantioclavine. scispace.comacs.orgacs.org This complex transformation is catalyzed by the P450 monooxygenase, CnsC, which not only forms the crucial C-C bond but also controls the regioselectivity of subsequent aminal formations to yield the heptacyclic core. researchgate.netacs.org

Isotopic labeling has been a powerful tool in confirming the biosynthetic origins of the communesin carbon skeleton. nih.govnih.govresearchgate.net Early studies on communesins A and B utilized isotopically labeled precursors to trace their incorporation into the final natural products. nih.gov For example, feeding experiments with dl-2-¹³C-tryptophan resulted in the specific enrichment of two carbon atoms in the ¹³C NMR spectrum, which helped to define the arrangement of the two tryptophan-derived units within the molecule. nih.gov Furthermore, the successful incorporation of ¹⁴C-tryptamine provided direct evidence for its role as a biosynthetic intermediate. nih.gov These labeling experiments were crucial in establishing the fundamental building blocks and validating the proposed biosynthetic pathway. nih.gov

Table 2: Summary of Key Precursors and Intermediates in Communesin Biosynthesis

Compound Role Origin
L-Tryptophan Primary Precursor Essential amino acid
Tryptamine Key Building Block Derived from L-tryptophan via decarboxylation
Aurantioclavine Key Building Block Derived from L-tryptophan via prenylation and cyclization

Enzymatic Transformations in Communesin Biosynthesis

The formation of the communesin core is a remarkable example of enzymatic precision, involving decarboxylation, prenylation, oxidative cyclization, and a key heterodimerization reaction.

The biosynthetic pathway of communesins branches at the outset, utilizing two L-tryptophan molecules. researchgate.net In one branch, the enzyme Tryptophan Decarboxylase, CnsB, catalyzes the conversion of L-tryptophan into tryptamine. researchgate.netrsc.org This reaction involves the removal of the carboxyl group from the amino acid, yielding the tryptamine molecule that serves as one of the two primary building blocks for the communesin scaffold. wikipedia.orgnih.gov

In the parallel branch of the pathway, the second L-tryptophan molecule is acted upon by 4-Dimethylallyl Tryptophan Synthase (DMATS), also known as CnsF. rsc.org This enzyme is a type of prenyltransferase that catalyzes the attachment of a dimethylallyl group to the C4 position of the indole (B1671886) ring of L-tryptophan. researchgate.netnih.gov The product of this reaction is 4-L-dimethylallyl tryptophan, which is the precursor to the second key monomer required for the core structure. rsc.orgwikipedia.orgnih.gov

Following the prenylation step, the intermediate 4-L-dimethylallyl tryptophan undergoes a significant transformation to form aurantioclavine, the second monomeric unit. rsc.org This conversion is accomplished through the synergistic action of two enzymes: CnsA and CnsD. wikipedia.orgnih.gov

CnsA : This FAD-binding oxidase is responsible for an initial oxidative cyclization of the dimethylallyl tryptophan intermediate. rsc.orgnih.gov

CnsD : Initially thought to function solely as a catalase to remove hydrogen peroxide generated by CnsA, CnsD has been shown to play a direct and crucial catalytic role. nih.gov It is a catalase-like heme-containing protein that performs a decarboxylation step to yield aurantioclavine. nih.gov The deletion of the cnsD gene results in the complete abolishment of communesin production, highlighting its essential function in the formation of the azepinoindole scaffold of aurantioclavine. nih.gov

The convergence of the two branches of the pathway is catalyzed by the cytochrome P450 monooxygenase, CnsC. wikipedia.org This enzyme performs the critical heterodimerization of tryptamine and aurantioclavine to forge the heptacyclic core of the communesins. rsc.orgnih.gov The reaction is a remarkable feat of biocatalysis, involving a radical oxidative coupling. wikipedia.org

CnsC is unique in its ability to catalyze a C3-C3' carbon-carbon bond formation between two different indole-containing substrates, creating vicinal quaternary stereocenters. nih.govh1.co The enzyme not only facilitates this initial bond but also controls the regioselectivity of the two subsequent aminal bond formations that complete the complex core structure. nih.govh1.co Deletion of the gene encoding CnsC eliminates communesin production, leading to the accumulation of the aurantioclavine precursor. nih.gov This demonstrates that CnsC alone is sufficient to oxidatively couple the two distinct monomers into the intricate communesin scaffold. nih.gov

Enzyme Class Substrate(s) Product Function in Core Biosynthesis
CnsB Tryptophan DecarboxylaseL-TryptophanTryptamineGenerates the first monomeric unit. researchgate.netwikipedia.org
CnsF 4-Dimethylallyl Tryptophan Synthase (DMATS)L-Tryptophan, Dimethylallyl diphosphate4-L-dimethylallyl tryptophanInitiates the formation of the second monomeric unit via prenylation. rsc.orgwikipedia.org
CnsA FAD-binding Oxidase4-L-dimethylallyl tryptophan intermediateOxidized/cyclized intermediatePerforms oxidative cyclization. rsc.orgnih.gov
CnsD Catalase-like Heme-containing ProteinProduct of CnsA actionAurantioclavineCarries out decarboxylation to form the second monomeric unit. nih.gov
CnsC Cytochrome P450 MonooxygenaseTryptamine, AurantioclavineCommunesin Core ScaffoldCatalyzes the key heterodimerization via oxidative coupling to form the heptacyclic core. wikipedia.orgnih.gov

Post-Core Modifications in Communesin Biosynthesis

Once the core heptacyclic structure of communesin is assembled, it undergoes further enzymatic modifications, known as tailoring reactions. These modifications, such as methylation, contribute to the structural diversity observed within the communesin family of alkaloids.

Methylation is a common strategy in the biosynthesis of natural products to modify their structure and biological activity. nih.gov In the communesin pathway, this is exemplified by the action of a specific methyltransferase. After the CnsC-catalyzed formation of the core scaffold, the enzyme CnsE, a methyltransferase, acts upon this structure. nih.gov CnsE transfers a methyl group to an indole nitrogen, resulting in the formation of Communesin K, which is the simplest stable communesin isolated. wikipedia.orgnih.gov This N-methylation represents a key post-core modification step in the diversification of communesin alkaloids.

Enzyme Class Substrate Product Function in Post-Core Modification
CnsE MethyltransferaseCommunesin Core ScaffoldCommunesin KPerforms N-methylation on the core structure. wikipedia.orgnih.gov

Acylation Reactions

Acylation is a crucial post-modification step in the biosynthetic pathway of communesin alkaloids, leading to the diverse range of these compounds observed in nature. This process involves the attachment of an acyl group to the communesin core, typically at the N-1' position.

Research into the biosynthesis of communesins in Penicillium expansum has identified a gene cluster responsible for their production. Within this cluster, a polyketide synthase (PKS) encoded by the gene cnsI and a transferase encoded by cnsK are believed to be involved in the acylation process. The PKS is responsible for synthesizing the acyl chain, which is then transferred to the communesin scaffold.

While the specific enzyme responsible for the attachment of the butanoyl group in Communesin H has not been definitively characterized, the presence of various acyl derivatives among the communesin family suggests the action of acyltransferases with a degree of substrate flexibility. For instance, Communesin G features a propionyl group at the same position. The total synthesis of Communesin G and H has been achieved, which involved the acylation of the communesin core with propionic anhydride (B1165640) and likely a similar strategy for the butanoyl group of this compound, mimicking the biosynthetic acylation step. researchgate.net

The acylation reaction is vital for the biological activity and stability of the final molecule. The diversity of the acyl chains contributes to the spectrum of biological activities exhibited by the communesin alkaloids.

Table 1: Key Genes Involved in Communesin Acylation

GeneEnzyme TypeProposed Function in Biosynthesis
cnsIPolyketide Synthase (PKS)Synthesis of the acyl chain
cnsKTransferaseTransfer of the acyl chain to the communesin core

Epoxidation Reactions

Epoxidation is another critical late-stage modification in the biosynthesis of many communesin alkaloids, resulting in the formation of an epoxide ring on the molecule. This structural feature is present in this compound and is significant for its chemical properties and biological activity.

The enzyme responsible for this epoxidation step has not been definitively identified, but it is proposed to be a monooxygenase. In the biosynthetic gene cluster of communesins in Penicillium expansum, several genes encoding oxidative enzymes have been identified. Notably, the cytochrome P450 monooxygenase, CnsC, plays a crucial role in the oxidative coupling of tryptamine and aurantioclavine to form the core heptacyclic structure of the communesins. researchgate.net While CnsC's primary role is in the initial dimerization and cyclization, it is plausible that another P450 monooxygenase or a related enzyme within the cluster is responsible for the subsequent epoxidation of the communesin core.

Gene deletion studies have provided indirect evidence for the existence of a specific epoxidase. When certain genes in the communesin biosynthetic cluster are inactivated, non-epoxidized communesin analogs accumulate, indicating that epoxidation is a distinct enzymatic step.

The total synthesis of epoxide-containing communesins has been achieved through chemical methods, often involving a diastereoselective epoxidation step. caltech.edu This chemical approach provides a synthetic counterpart to the enzymatic epoxidation that occurs in nature.

Comparative Analysis of Biosynthetic and Chemoenzymatic Pathways

The synthesis of complex natural products like this compound can be approached through both natural biosynthetic pathways within microorganisms and through laboratory-based chemoenzymatic or total chemical synthesis. Each approach presents distinct advantages and disadvantages in terms of efficiency, stereoselectivity, and scalability.

A recent comparative analysis of the biosynthetic and total chemical synthesis routes to Communesin F, a structurally related alkaloid, provides valuable insights that can be extrapolated to this compound. researchgate.net

Biosynthetic Pathway: The natural biosynthesis of communesins is remarkably efficient. researchgate.net Nature constructs the complex heptacyclic core in a limited number of steps from simple precursors. The key catalyst, the cytochrome P450 monooxygenase CnsC, orchestrates a cascade of reactions to form the intricate scaffold with high stereoselectivity. researchgate.net Subsequent modifications like acylation and epoxidation are also performed by dedicated enzymes with high precision.

Advantages:

High Stereoselectivity: Enzymes catalyze reactions with precise control over the stereochemistry of the product.

Environmentally Benign: Reactions occur in aqueous environments under mild conditions.

Disadvantages:

Limited Substrate Scope: The enzymes in the pathway are often highly specific for their natural substrates, making it challenging to produce unnatural analogs.

Low Yields: The production of secondary metabolites in their native hosts can be low and difficult to optimize.

Complex Genetic Manipulation: Modifying the biosynthetic pathway to increase yield or produce analogs requires sophisticated genetic engineering techniques.

Chemoenzymatic/Total Synthesis Pathway: Total chemical synthesis offers a versatile alternative to biosynthesis. Synthetic routes provide the flexibility to create not only the natural product but also a wide range of analogs for structure-activity relationship studies. Chemoenzymatic approaches combine the strengths of both chemical and biological catalysis.

Advantages:

Flexibility and Versatility: Chemical synthesis allows for the creation of a wide variety of analogs with modifications at different positions. caltech.edu

Scalability: Once a synthetic route is established, it can often be scaled up to produce larger quantities of the compound.

Access to Unnatural Isomers: Chemical synthesis can produce isomers that are not accessible through the biosynthetic pathway. nih.gov

Disadvantages:

Stereochemical Control: Achieving the correct stereochemistry at multiple chiral centers can be a significant challenge and may require the use of chiral auxiliaries or asymmetric catalysts.

Harsh Reagents and Conditions: Chemical synthesis may involve the use of toxic reagents and extreme reaction conditions.

The choice between a biosynthetic or chemoenzymatic/total synthesis approach depends on the specific goals of the research. For the production of the natural product itself, optimizing the biosynthetic pathway may be the most efficient route. However, for the exploration of structure-activity relationships and the creation of novel analogs with improved properties, chemoenzymatic and total synthesis approaches are indispensable.

Table 2: Comparison of Biosynthetic and Chemoenzymatic/Total Synthesis Pathways for Communesin Alkaloids

FeatureBiosynthetic PathwayChemoenzymatic/Total Synthesis Pathway
Stereoselectivity High, enzyme-controlledCan be challenging, requires specific reagents/catalysts
Step Count Generally lowerOften higher
Yield Can be low in native hostsVaries, can be optimized for scalability
Flexibility for Analogs LimitedHigh
Environmental Impact Generally lower (aqueous, mild conditions)Can be higher (solvents, harsh reagents)

Biological Activities and Mechanistic Studies of Communesin Alkaloids

General Biological Activity Profile of the Communesin Family

The communesins are a family of polycyclic indole (B1671886) alkaloids produced by various Penicillium fungal species. acs.orgresearchgate.net These structurally complex natural products have garnered significant attention due to their diverse and interesting biological activities. semanticscholar.orgresearchgate.net Since the initial discovery of communesins A and B, which exhibited cytotoxicity, subsequent members of the family have been shown to possess a range of biological properties, including antiproliferative, insecticidal, and vasculogenetic activities. acs.orgsemanticscholar.orgnih.gov

A prominent feature of the communesin family is the antiproliferative activity exhibited by several of its members against various cancer cell lines. The first members, communesin A and B, were initially reported to show moderate to potent cytotoxicity against murine lymphocytic leukemia cells. acs.orgnih.govnih.gov Subsequent studies on communesins C and D also demonstrated moderate antiproliferative activity in different leukemia cell lines. acs.orgnih.gov

A comprehensive comparative analysis of all nine naturally occurring communesin alkaloids (A–I) against five human cancer cell lines (Lung A549, Prostate DU 145, Colorectal HCT 116, Cervical HeLa, and Breast MCF7) identified (−)-communesin B as the most potent natural compound of the family. acs.orgnih.gov In contrast, other analogues like (−)-communesin C showed a roughly two-fold decrease in potency, while several others were found to be largely inactive in these specific assays. semanticscholar.orgnih.gov

CompoundReported ActivityCell Line(s)Reference(s)
Communesin ACytotoxicMurine lymphocytic leukemia acs.orgnih.gov
Communesin BPotent Cytotoxicity / Most Potent Natural CommunesinMurine lymphocytic leukemia; Human carcinoma lines (A549, DU 145, HCT 116, HeLa, MCF7) acs.orgnih.govnih.gov
Communesin CModerate Antiproliferative ActivityLeukemia cell lines acs.orgnih.gov
Communesin DModerate Antiproliferative ActivityLeukemia cell lines nih.gov

Several communesin alkaloids have demonstrated notable insecticidal activity. semanticscholar.orgnih.gov Studies on communesins A, B, C, D, and E, isolated from Penicillium expansum, showed that all of these compounds possessed activity against silkworm larvae (Bombyx mori) when administered orally. researchgate.net Communesin B was found to be particularly potent. researchgate.net Communesins E and F have also been reported to display moderate insecticidal activity against instar silkworm larvae. nih.gov This property highlights a distinct biological role for certain members of this alkaloid family. researchgate.net

In addition to their antiproliferative and insecticidal effects, vasculogenetic activities have been noted as a characteristic of the communesin alkaloid family. acs.orgsemanticscholar.orgnih.gov This suggests that these compounds can influence the formation of new blood vessels, an area of significant interest in biomedical research.

Communesin H Specific Biological Activity Studies

In stark contrast to many of its family members, this compound has been characterized by a lack of biological activity in several standard bioassays.

This compound, along with the structurally similar Communesin G, was first isolated from the psychrotolerant fungus Penicillium rivulum. acs.org Upon their discovery, both compounds were evaluated for a range of biological activities. acs.org The researchers reported that, unlike other known communesins, both Communesin G and H were found to be inactive in the assays performed. acs.org

Specifically, this compound showed no inhibitory activity in antimicrobial paper disk assays. acs.org In antiviral tests against Herpes simplex type 1 virus and Polio virus type 1, it did not inhibit viral replication or cause any alteration of the host cells. acs.org Furthermore, when tested for anticancer potential in a P388 murine leukemia cell assay, this compound was considered inactive, showing an ID50 value higher than 12.5 µg/mL. nih.govacs.org This lack of activity has been consistently noted in subsequent reviews of the communesin family. nih.gov

The inactivity of this compound makes it an interesting outlier within the communesin family and useful for structure-activity relationship studies. acs.orgacs.org While compounds like Communesin B exhibit the most potent anticancer effects among the natural isolates, and Communesins A, C, and D also show cytotoxicity, this compound is inactive in the same or similar assays. acs.orgnih.govacs.org This contrast underscores the significant impact that small structural modifications can have on the biological function of these complex molecules. acs.org

Similarly, where communesins A, B, C, D, and E have all been reported to have insecticidal properties against silkworms, no such activity has been documented for this compound. researchgate.netnih.gov The distinct biological profile of this compound, characterized by its inactivity, provides a valuable baseline for understanding the structural requirements for the cytotoxicity and insecticidal properties observed in other members of the communesin family.

CompoundAnticancer Activity (Leukemia/Carcinoma)Insecticidal ActivityAntiviral/Antimicrobial Activity
This compound InactiveNot Reported/InactiveInactive
Communesin AActiveActiveNot Reported
Communesin BPotentPotentNot Reported
Communesin CActiveActiveNot Reported
Communesin ENot ReportedActiveNot Reported
Communesin GInactiveNot Reported/InactiveInactive

Proposed Molecular Mechanisms of Action for Communesin Analogues

Interaction with Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)

The direct molecular targets of this compound have not been extensively characterized, a fact that aligns with initial findings that it was largely inactive in the antiproliferative, antiviral, and antibacterial assays in which it was tested. nih.gov Consequently, research into its specific interactions with biomolecules such as enzymes, receptors, and nucleic acids is limited.

While not a pharmacological target for its mechanism of action, a key enzyme has been identified in the biosynthesis of the communesin core structure. A Penicillium P450 monooxygenase, CnsC, is responsible for the oxidative union of tryptamine (B22526) and aurantioclavine precursors, a critical step in forming the heptacyclic core of the communesin alkaloids.

There are no specific reports in the surveyed literature detailing the interaction of this compound or its analogues with specific cellular receptors or nucleic acids. The biological activities observed for other communesin compounds, such as Communesin B, are generally attributed to broader cellular effects rather than specific receptor-ligand or DNA-binding interactions. nih.govsemanticscholar.org

Disruption of Cellular Processes (e.g., Microfilament Disruption)

The proposed mechanism of action for the cytotoxic effects observed in some communesin analogues is the disruption of cellular microfilament networks. nih.gov This hypothesis stems from studies on nomofungin, a natural product with a structure very similar to that of Communesin B. nih.gov Bioassays revealed that nomofungin exhibited cytotoxicity against LoVo (human colon adenocarcinoma) and KB (human oral carcinoma) cells, and its mode of action was postulated to be through the disruption of the microfilament network. nih.gov Microfilaments are critical components of the cytoskeleton, composed primarily of actin, and are essential for maintaining cell shape, motility, and division. Disruption of this network can trigger apoptosis and inhibit cell proliferation.

While this mechanism provides a potential explanation for the cytotoxicity of compounds like Communesin B, it is important to note that this compound was found to be inactive in antiproliferative assays against murine leukemia cells. nih.gov This suggests that the structural variations between communesin analogues, specifically the nature of the acyl substituent at the N16 position (a butanoyl group in this compound), play a significant role in their ability to interact with and disrupt cellular processes like the cytoskeleton.

In vitro Pharmacological and Cellular Assays Employed

A variety of in vitro assays have been utilized to characterize the biological activities of the communesin alkaloid family. These studies have primarily focused on evaluating their cytotoxic, antiproliferative, and insecticidal properties. This compound, along with other analogues, has been subjected to several of these testing paradigms.

A comprehensive analysis of communesins A-I involved cytotoxicity screening against a panel of five human carcinoma cell lines. semanticscholar.orgnih.gov The Cell Titer-Glo luminescent cell viability assay, which quantifies ATP as an indicator of metabolically active cells, was used to determine the half-maximal inhibitory concentrations (IC₅₀). nih.gov In these assays, this compound was found to be principally inactive. nih.gov Early studies also tested Communesins G and H for antiviral, antibacterial, and antiproliferative activity against murine leukemia cells, where they were similarly found to be inactive. nih.gov In contrast, other analogues like Communesin B showed significant cytotoxic potency. nih.gov

The table below summarizes the key in vitro assays employed for the study of this compound and related analogues.

Assay TypeCommunesin Analogue(s)Target/Cell Line(s)Key Findings
Antiproliferative/Cytotoxicity This compoundMurine Leukemia CellsInactive. nih.gov
Antiproliferative/Cytotoxicity This compoundA549 (Lung), DU 145 (Prostate), HCT 116 (Colorectal), HeLa (Cervical), MCF7 (Breast)Principally inactive (IC₅₀ > 20 µM). nih.gov
Antiproliferative/Cytotoxicity Communesin BA549, DU 145, HCT 116, HeLa, MCF7Potent activity with IC₅₀ values ranging from 0.76 to 2.1 µM. nih.gov
Antiproliferative/Cytotoxicity NomofunginLoVo (Colon), KB (Oral)Active with MIC values of 2 and 4.5 µg/mL, respectively. nih.gov
Antiviral Communesin G, this compoundNot specifiedInactive. nih.gov
Antibacterial Communesin G, this compoundNot specifiedInactive. nih.gov
Insecticidal Activity Communesin E, Communesin FSilkworm larvae (Bombyx mori)Moderately active with toxicities of 80-300 µg/g of diet. nih.gov

Structure Activity Relationship Sar Investigations Within the Communesin Family

Systematic Modification of Communesin Core and Peripheral Substituents

The communesin framework is a densely functionalized, cage-like heptacyclic skeleton featuring two aminal linkages and up to six stereogenic centers. nih.govnih.gov Synthetic efforts have not only targeted the natural products but have also explored modifications to this complex core. A notable example is the guided synthesis of an iso-communesin derivative, a constitutional isomer with an unnatural topology, which demonstrated the feasibility of rearranging the core scaffold. nih.govnih.gov This modularity in synthesis allows for systematic exploration of the chemical space around the communesin core. nih.gov

Beyond the core, peripheral substituents have been extensively modified to probe their impact on activity. Key positions for substitution include the nitrogen atoms N1', N8, and N8'. The ability to perform late-stage N1' acylation has been particularly valuable, enabling the rapid diversification of the communesin core with various amide functionalities. nih.gov Similarly, modifications at the N8 and N8' positions have yielded derivatives with significantly altered potency profiles, highlighting the sensitivity of the molecule's biological activity to changes in these peripheral regions. acs.org

Influence of Stereochemistry on Biological Potency

Stereochemistry plays a pivotal role in the biological activity of the communesin family. nih.gov The core structure contains multiple stereocenters, including two challenging vicinal quaternary carbons at the C3a–C3a′ linkage, and their precise three-dimensional arrangement is critical for potent bioactivity. nih.govnih.gov Synthetic strategies have focused on enantioselective approaches to produce the naturally occurring enantiomers, as these are presumed to be the biologically relevant forms. nih.gov

The importance of stereochemistry is underscored by synthetic campaigns that have successfully revised the structure of natural products like (−)-communesin I. nih.govnih.gov Initial assignment of the stereocenter at C3″ was found to be incorrect, and synthesis of the correct (3″R)-epimer was necessary to match the natural product. nih.gov While direct comparative studies of the biological activity of all possible stereoisomers are limited due to synthetic complexity, the consistent focus on achieving specific stereochemical configurations in total synthesis implies that deviations from the natural stereochemistry would likely lead to a significant loss of potency. nih.govnih.gov This aligns with the general principle in medicinal chemistry that biological targets are chiral and thus interact differently with various stereoisomers of a drug molecule. biomedgrid.com

Impact of Nitrogen Substitution on Activity Profiles

Modifications to the nitrogen atoms within the communesin structure have proven to be a particularly fruitful area of SAR investigation, revealing that these sites are key modulators of cytotoxic potency. nih.gov

One of the most significant findings from SAR studies is the dramatic effect of substitution at the N8′ position. Synthetic intermediates and unnatural analogues featuring an N8′-(2-(trimethylsilyl)ethyl)sulfonyl (SES) group, a type of sulfonamide, have shown a remarkable increase in cytotoxic potency compared to their N8′-unsubstituted natural counterparts. nih.gov For instance, N8′-SES-communesin G was found to be approximately 10 times more potent than natural (−)-communesin G. nih.gov This substantial increase in activity was observed consistently across different derivatives, regardless of the substituents at the N8 or N1′ positions. acs.orgnih.gov This suggests that the introduction of a sulfonamide moiety at N8' is a highly effective strategy for enhancing the anticancer activity of the communesin scaffold. nih.govmit.edu

The substituent at the N1′ position also exerts a clear influence on biological activity. A general correlation has been observed between the size of the N1′ acyl group and the compound's potency. nih.gov In the natural series of communesins, the cytotoxic activity generally follows the trend: N1′-sorbyl > pentan-3R-ol > butyryl > propionyl > acetyl. nih.gov This trend indicates that larger, more sterically demanding substituents at the N1' position are generally favored for higher potency. This finding suggests the presence of a corresponding binding pocket on the biological target that can accommodate these larger groups. The N8′-SES derivatives also followed this general trend, although they were less sensitive to variations at the N1' position. nih.gov

Elucidation of Pharmacophoric Elements

Based on the comprehensive SAR studies, a preliminary pharmacophore model for the anticancer activity of the communesin family can be proposed. The key elements include:

The Rigid Heptacyclic Core : The complex, conformationally restricted seven-ring system is essential for orienting the key functional groups in the correct three-dimensional space for target interaction. nih.gov

Correct Stereochemistry : The specific absolute configuration of the multiple stereocenters is crucial for high-affinity binding to the biological target. nih.govnih.gov

N8′ Sulfonamide Group : An N8′-sulfonamide moiety is a critical potency-enhancing feature. It may act as a key hydrogen bond donor or acceptor, or it could improve the molecule's physicochemical properties, leading to better target engagement. nih.gov

Optimal N1′ Substituent : A relatively large and hydrophobic substituent at the N1′ position is preferred for maximal activity, suggesting interaction with a sizeable hydrophobic pocket in the target protein. nih.gov

N8 Substituent : The substituent at the N8 position has a measurable, albeit smaller, influence on potency. A methyl group at N8 appears to be slightly more favorable than hydrogen or a formyl group, indicating that this position also contributes to target binding. acs.orgnih.gov

These findings provide a clear roadmap for the rational design of next-generation communesin analogues with improved therapeutic potential.

Cytotoxicity of Communesin Alkaloids and Derivatives

The following table displays the half-maximal inhibitory concentration (IC₅₀) values in micromolars (µM) for a selection of natural communesin alkaloids and synthetic derivatives against five human carcinoma cell lines. Data is derived from a study by Pompeo et al. nih.gov

CompoundA549 (Lung)DU 145 (Prostate)HCT 116 (Colorectal)HeLa (Cervical)MCF7 (Breast)
(−)-Communesin A >50>50>50>50>50
(−)-Communesin B 1.1 ± 0.11.2 ± 0.11.1 ± 0.11.1 ± 0.11.3 ± 0.1
(−)-Communesin D 19 ± 116 ± 112.0 ± 0.915 ± 118 ± 2
(−)-Communesin E 3.5 ± 0.22.6 ± 0.22.5 ± 0.23.2 ± 0.23.4 ± 0.2
(+)-Communesin F 1.9 ± 0.11.9 ± 0.11.4 ± 0.11.7 ± 0.12.1 ± 0.1
(−)-Communesin G >50>50>50>50>50
(−)-Communesin H 10.1 ± 0.78.8 ± 0.67.2 ± 0.59.0 ± 0.610.4 ± 0.7
(−)-Communesin I >50>50>50>50>50
N8′-SES-Communesin G 3.8 ± 0.33.2 ± 0.22.9 ± 0.23.5 ± 0.34.0 ± 0.3
N8′-SES-Communesin H 0.8 ± 0.10.7 ± 0.10.6 ± 0.10.7 ± 0.10.9 ± 0.1

Advanced Methodologies and Future Research Directions

Chemoenzymatic Synthesis and Biocatalysis Applications

Chemoenzymatic synthesis, which combines the power of chemical reactions with the specificity and efficiency of enzymatic catalysis, holds significant promise for accessing complex molecules like Communesin H and its analogues. Biocatalysis, utilizing enzymes as catalysts, offers a green and sustainable alternative to traditional chemical synthesis, particularly advantageous for the preparation of chiral compounds. csic.esbidd.group Enzymes are known for their high chemo-, regio-, and stereoselectivity, which can be crucial for constructing the intricate stereocenters present in the communesin core structure. csic.es

The biosynthesis of communesins in fungi involves a series of enzymatic steps, providing a natural blueprint for chemoenzymatic approaches. Key enzymes in the proposed biosynthetic pathway include cytochrome P450 monooxygenases (e.g., CnsC), which are implicated in critical C-C bond formation and controlling the regioselectivity of subsequent cyclization events that lead to the communesin scaffold. chem960.comresearchgate.net Oxidative enzymes, such as laccases and P450s, are known to generate radical intermediates that can facilitate C-C bond formation in the biosynthesis of complex alkaloids, including biaryl and heterodimeric structures akin to the communesin core. fishersci.ca

While specific detailed examples of chemoenzymatic total synthesis of this compound are not widely reported in the immediate literature, the understanding of its enzymatic biosynthesis provides a strong foundation for developing such strategies. Biomimetic approaches, inspired by the proposed biosynthetic pathways involving enzymatic oxidative union and subsequent aminal reorganization, have been explored in chemical synthesis efforts towards communesin analogues, highlighting the potential for integrating enzymatic steps into synthetic routes. mycocentral.eugoogle.comgoogleapis.com The inherent ability of enzymes to control stereochemistry and facilitate complex bond formations makes biocatalysis a valuable tool for overcoming some of the synthetic challenges associated with the communesin scaffold. csic.esbidd.group

Directed Biosynthesis for Novel Communesin Analogues

Directed biosynthesis is a powerful strategy to generate novel analogues of natural products by manipulating the producing organism's biosynthetic machinery or providing modified precursors. The biosynthesis of communesins originates from L-tryptophan, involving enzymes such as tryptophan decarboxylase (CnsB) and prenyltransferase (CnsF) in the initial steps. chem960.comresearchgate.netfishersci.se The core structure is subsequently formed through a radical oxidative coupling catalyzed by cytochrome P450 (CnsC). chem960.com Further structural diversity within the communesin family is introduced by post-modification enzymes like methyltransferase (CnsE) and epoxidase (CnsJ), which are responsible for modifications such as N-methylation and epoxide ring formation, leading to different analogues like Communesin I. chem960.comnih.gov

Research has demonstrated the feasibility of directed biosynthesis for communesins. For instance, feeding studies with Penicillium marinum using halogenated indole (B1671886) precursors like 6-fluoro-tryptophan or 6-fluoro-tryptamine resulted in the accumulation of corresponding monofluoro-analogues of communesins A and B. fishersci.senih.gov This indicates that the biosynthetic enzymes can accept modified substrates, opening avenues for generating non-natural analogues with potentially altered biological activities.

Strategies for directed biosynthesis include genetic engineering of the fungal strains to modify or introduce biosynthetic enzymes, precursor feeding experiments with natural or synthetic analogues, and manipulating fermentation conditions. Mutation of specific enzymes in the pathway, such as tryptophan decarboxylase, can lead to altered metabolite profiles and potentially increased yields of desired analogues by redirecting metabolic flux. nih.gov Gene deletion experiments have also been instrumental in mapping the post-modification steps and identifying new communesin analogues produced by engineered strains. researchgate.net The principles of synthetic biology, including enriching precursor pools and engineering biosynthetic pathways, can be applied to expand the structural diversity of communesin analogues accessible through fermentation. uni.lu

Computational Approaches in Structure-Activity Prediction

Computational approaches play an increasingly vital role in understanding the structure-activity relationships (SAR) of complex natural products like this compound and in predicting the biological activity of potential analogues. Methods such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling can provide insights into how communesins interact with their biological targets at the molecular level. organic-chemistry.org

Preliminary SAR studies on communesin alkaloids have already indicated that structural variations, particularly substituents on the nitrogen atoms (e.g., N8 and N1'), can influence their biological potency. google.comwikipedia.org Computational studies can help to rationalize these observations by predicting binding affinities and identifying key interactions between the compound and the target site. For example, molecular docking can predict the preferred binding orientation and conformation of a communesin analogue within the active site of a target protein. organic-chemistry.org

Furthermore, computational methods can assist in prioritizing the synthesis or isolation of communesin analogues by predicting their potential activity before experimental work is undertaken. This can significantly accelerate the discovery process. Computational tools are also valuable for analyzing the complexity of synthetic pathways and comparing the efficiency of chemical and biosynthetic routes to these intricate molecules. mycocentral.eu The integration of computational predictions with experimental data from synthesis and biological assays provides a powerful feedback loop for rational design and discovery of communesin-based therapeutics.

Development of High-Throughput Screening Assays for Communesin Activity

The development of high-throughput screening (HTS) assays is essential for efficiently identifying and characterizing the biological activities of this compound and its growing number of analogues. HTS allows for the rapid testing of large libraries of compounds against specific biological targets or cellular pathways, significantly accelerating the pace of discovery. nih.govwikipedia.org

Implementing HTS for communesins involves designing assays that can accurately and reliably measure a specific biological response, such as cytotoxicity, enzyme inhibition, or modulation of a signaling pathway. These assays can be cell-based, utilizing cultured cell lines relevant to the desired biological activity (e.g., cancer cells for antiproliferative effects), or biochemical, employing isolated enzymes or receptors. nih.gov The process typically involves miniaturized assay formats (e.g., in multi-well plates), automated liquid handling systems, robotics for plate manipulation, and sensitive detectors to measure the assay readout (e.g., fluorescence, luminescence, absorbance). wikipedia.org

Key considerations in developing robust HTS assays for communesins include selecting appropriate biological targets based on their known or predicted activities, optimizing assay conditions for sensitivity and reproducibility, and incorporating effective positive and negative controls for quality control. wikipedia.org While communesins have been evaluated for various activities, including cytotoxicity against cancer cell lines, the development of specific, high-throughput assays tailored to particular communesin-mediated biological effects is crucial for future research. wikipedia.orggoogleapis.com Advanced screening techniques, potentially involving mass spectrometry-based methods like targeted molecular networking, could also be adapted for high-throughput detection and profiling of communesins and related compounds in complex mixtures.

Exploration of New Fungal Sources for Communesin Diversity

The exploration of new fungal sources remains a vital strategy for discovering novel communesin analogues with potentially unique structural features and biological activities. Communesins were initially isolated from Penicillium species, and various strains within this genus continue to be a primary source of these alkaloids. researchgate.netfishersci.senih.govwikipedia.org Early discoveries included isolations from Penicillium species associated with marine environments, such as marine algae. wikipedia.orggoogleapis.com Communesins G and H, specifically, were isolated from the psychrotolerant fungus Penicillium rivulum. More recent explorations of marine-derived fungi have yielded new communesin derivatives from species like Penicillium sp. isolated from marine sponges.

Marine fungi, in general, are recognized as a rich and underexplored source of structurally diverse and biologically active natural products. Investigating fungal species from diverse ecological niches, including marine sediments, invertebrates, and plants, increases the likelihood of encountering strains that produce novel communesin structures or related alkaloids.

Advanced techniques in fungal isolation, cultivation, and metabolite analysis are crucial for these explorations. Strategies include co-culturing different fungal species to induce the production of cryptic or low-abundance metabolites and using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) coupled with molecular networking to rapidly identify known and putatively new communesin analogues in crude extracts. Genome mining approaches can also guide the search for new communesin producers by identifying fungal strains harboring homologous biosynthetic gene clusters.

Strategies for Overcoming Synthetic Challenges in Complex Alkaloid Systems

The total synthesis of communesin alkaloids, including this compound, presents significant challenges due to their inherent structural complexity. The cage-like heptacyclic core, the presence of multiple stereocenters (including vicinal all-carbon quaternary centers), and labile functional groups like the bis-aminal functionalities contribute to the difficulty of their chemical synthesis. google.comwikipedia.orggoogleapis.com Access to certain analogues, particularly those containing epoxide rings, has been noted as particularly challenging. google.comwikipedia.orggoogleapis.com

Synthetic chemists have developed ingenious strategies to overcome these hurdles, leading to the total synthesis of several communesin family members. Key approaches often involve convergent syntheses, where complex molecular fragments are constructed separately and then coupled in a late stage. google.comwikipedia.orggoogleapis.com Biomimetic strategies, inspired by the proposed biosynthetic pathway, have proven effective, particularly those involving the oxidative union of indole-based precursors and subsequent rearrangements to form the complex ring system. mycocentral.eugoogle.comgoogleapis.com

Specific chemical transformations developed for communesin synthesis include methods for the stereocontrolled construction of the challenging vicinal all-carbon quaternary centers, such as base-promoted alkylations and stereoselective decarboxylative allylic alkylations. Strategies for forming the critical C3a-C3a' linkage between the indole fragments, often involving controlled oxidative couplings, are central to many synthetic routes. google.com Overcoming the challenges associated with acid-sensitive intermediates and achieving the desired stereochemistry at each of the multiple chiral centers are ongoing areas of research. The modularity of some convergent approaches allows for the flexible synthesis of various communesin analogues from common intermediates, facilitating SAR studies. google.com Continued innovation in synthetic methodology is crucial for providing access to sufficient quantities of this compound and its analogues for comprehensive biological evaluation and further research.

Q & A

Q. How is Communesin H structurally characterized in natural product research?

Structural elucidation of this compound involves a combination of advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Used to determine carbon-hydrogen frameworks and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and isotopic patterns.
  • X-ray Crystallography : Resolves absolute configuration, critical for complex polycyclic structures.
  • Comparative analysis with known Communesin analogs (e.g., Communesin F) aids in verifying structural uniqueness .

Table 1 : Key Techniques for Structural Characterization

TechniqueApplication in this compound ResearchExample from Literature
NMRAssigning quaternary carbons and bridge bondsPenicillium rivulum isolates
X-rayConfirming spirocyclic ring geometry(±)-Communesin F synthesis

Q. What experimental models are used for initial screening of this compound's antitumor potential?

  • In vitro models : Human leukemia cell lines (e.g., HL-60, K562) are standard for cytotoxicity assays. Dose-response curves and IC50 values quantify potency.
  • Mechanistic studies : Apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest analysis (flow cytometry) are employed .
  • Validation : Replication across multiple cell lines and comparison with positive controls (e.g., doxorubicin) ensure robustness .

Q. How are the biological activities of this compound assessed against fungal pathogens?

  • Antifungal assays : Minimum inhibitory concentration (MIC) tests using agar dilution or microbroth dilution methods.
  • Target identification : Enzymatic inhibition studies (e.g., chitin synthase assays) paired with genomic knockout models in fungi .

Advanced Research Questions

Q. What strategies resolve stereochemical complexities during the total synthesis of this compound derivatives?

  • Stereoselective catalysis : Use of chiral auxiliaries or transition-metal catalysts (e.g., Pd-mediated cross-couplings) to control quaternary carbon centers.
  • Dynamic kinetic resolution : Applied in steps like indole-2-one cycloadditions to minimize racemization .
  • Computational modeling : Density Functional Theory (DFT) predicts transition-state geometries to guide synthetic routes .

Table 2 : Comparison of Biosynthetic vs. Synthetic Approaches

AspectBiosynthesis (Penicillium spp.) Laboratory Synthesis
Key StepsCytochrome P450 oxidation, dimerizationIndole-2-one cycloaddition, lactamization
Yield OptimizationFermentation optimization (pH, nutrients)Stepwise purification (HPLC, column chromatography)
Stereochemical ControlEnzyme-mediated specificityChiral catalysts/kinetic resolution

Q. How do researchers address contradictions in bioactivity data between in vitro and in vivo studies of this compound?

  • Pharmacokinetic profiling : Assess bioavailability and metabolic stability using LC-MS/MS.
  • Model organism selection : Zebrafish or murine models with immune-competent systems to mimic human responses.
  • Data triangulation : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects masking in vivo efficacy .

Q. What enzymatic mechanisms drive this compound biosynthesis, and how are they validated?

  • Gene cluster analysis : Knockout of cytochrome P450 genes (e.g., staP) in fungal hosts disrupts dimerization.
  • Isotopic labeling : 13C^{13}\text{C}-acetate feeding studies trace carbon flux through polyketide synthase (PKS) pathways .
  • Heterologous expression : Reconstitution of biosynthetic pathways in Aspergillus nidulans confirms enzyme function .

Methodological Considerations

Q. How to design a robust experimental framework for studying this compound's mechanism of action?

  • Hypothesis-driven design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame objectives .
  • Multi-omics integration : Pair metabolomics (LC-MS) with CRISPR-Cas9 screens to map cellular targets.
  • Negative controls : Include solvent-only groups and inactive analogs to rule out nonspecific effects .

Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?

  • Nonlinear regression : Four-parameter logistic models (e.g., Hill equation) for IC50/EC50 calculation.
  • Error minimization : Bootstrap resampling to assess confidence intervals in low-sample datasets .

Data Management and Reproducibility

Q. How to ensure reproducibility in this compound synthesis protocols?

  • Detailed metadata : Document reaction conditions (temperature, solvent purity) and catalyst lot numbers.
  • Open data practices : Share crystallographic data (CIF files) and NMR spectra in FAIR-compliant repositories .

Q. What practices mitigate biases in this compound bioactivity studies?

  • Blinded experiments : Separate compound handling and data analysis teams.
  • Pre-registration : Outline experimental protocols on platforms like Open Science Framework before data collection .

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Feasible Synthetic Routes

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Reactant of Route 2
Communesin H

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.